BGP-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NP-51 involves the reaction of 3-pyridinecarboximidamide with 2-hydroxy-3-(1-piperidinyl)propoxy. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature
Chemical Reactions Analysis
NP-51 undergoes various chemical reactions, including:
Oxidation: NP-51 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NP-51 can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
NP-51 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of NP-51 involves its binding to the active site of glycosidase enzymes, particularly α-mannosidase I. This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The presence of aromatic or aliphatic rings with sulfur or nitrogen atoms enhances its inhibitory activity .
Comparison with Similar Compounds
NP-51 is similar to other glycosidase inhibitors such as NP-81 and NP-165. These compounds also inhibit α-mannosidase I and II, but NP-51 is unique in its specific binding interactions and inhibitory potency . The presence of certain functional groups, such as methyl groups, further distinguishes NP-51 from its analogs .
Similar Compounds
- NP-81
- NP-165
- NP-60
These compounds share structural similarities with NP-51 but differ in their specific inhibitory activities and binding interactions .
Properties
CAS No. |
66611-38-9 |
---|---|
Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H22N4O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17) |
InChI Key |
MVLOQULXIYSERZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.